1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene
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Overview
Description
Tetrakis[4-(phenylethynyl)phenyl]methane is an organic compound with the molecular formula C33H20. It is a tetrahedral molecule consisting of a central carbon atom bonded to four phenylethynyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis[4-(phenylethynyl)phenyl]methane can be synthesized through the Sonogashira–Hagihara coupling reaction. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods
Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tetrakis[4-(phenylethynyl)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The phenylethynyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted phenylethynyl derivatives.
Scientific Research Applications
Tetrakis[4-(phenylethynyl)phenyl]methane has several scientific research applications:
Materials Science: Used as a building block for the synthesis of microporous organic polymers (MOPs) and covalent organic frameworks (COFs).
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its conjugated structure and electronic properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting volatile organic compounds (VOCs) and other analytes.
Mechanism of Action
The mechanism of action of Tetrakis[4-(phenylethynyl)phenyl]methane is primarily related to its ability to form stable, conjugated structures. The phenylethynyl groups provide extended π-conjugation, which enhances the electronic properties of the compound. This extended conjugation allows for efficient charge transport and light absorption, making it suitable for applications in organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-ethynylphenyl)silane: Similar in structure but with a silicon atom at the center instead of carbon.
Tetrakis(4-ethynylphenyl)ethene: Contains an ethene group instead of a methane group at the center.
Uniqueness
Tetrakis[4-(phenylethynyl)phenyl]methane is unique due to its tetrahedral structure and the presence of phenylethynyl groups, which provide extended conjugation and enhance its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where efficient charge transport and light absorption are crucial .
Biological Activity
1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene is a complex organic compound notable for its potential biological activities. This compound, characterized by its tetrakis structure and multiple phenylene units, has been investigated for various applications in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C25H24
- Molecular Weight : 320.46 g/mol
- Appearance : Off-white powder
- Solubility : Soluble in organic solvents
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that phenylene-based compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using assays that measure free radical scavenging activity. The compound demonstrated a strong ability to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases.
3. Enzyme Inhibition
Preliminary studies have suggested that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been hypothesized that it could interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate anticancer properties | The compound showed IC50 values in the low micromolar range against breast cancer cell lines. |
Study 2 | Assess antioxidant capacity | Demonstrated a DPPH radical scavenging activity comparable to known antioxidants like ascorbic acid. |
Study 3 | Investigate enzyme inhibition | Inhibitory effects on cytochrome P450 enzymes were observed, suggesting potential drug interactions. |
Research Findings
Recent investigations into the biological activities of related compounds have provided insights into the mechanisms of action:
- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells.
- Structure-Activity Relationship (SAR) : Variations in the phenylene units and their substitutions have been shown to significantly affect the biological activity of these compounds.
Properties
CAS No. |
326793-02-6 |
---|---|
Molecular Formula |
C57H36 |
Molecular Weight |
720.9 g/mol |
IUPAC Name |
1-(2-phenylethynyl)-4-[tris[4-(2-phenylethynyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C57H36/c1-5-13-45(14-6-1)21-25-49-29-37-53(38-30-49)57(54-39-31-50(32-40-54)26-22-46-15-7-2-8-16-46,55-41-33-51(34-42-55)27-23-47-17-9-3-10-18-47)56-43-35-52(36-44-56)28-24-48-19-11-4-12-20-48/h1-20,29-44H |
InChI Key |
KZGBJGJHEKGADG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(C3=CC=C(C=C3)C#CC4=CC=CC=C4)(C5=CC=C(C=C5)C#CC6=CC=CC=C6)C7=CC=C(C=C7)C#CC8=CC=CC=C8 |
Origin of Product |
United States |
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